![molecular formula C24H18ClNO4 B4010112 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate](/img/structure/B4010112.png)
3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate
Description
Synthesis Analysis
The synthesis of 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)urea derivatives, closely related to the target compound, has been explored for antiviral activity, indicating a method for synthesizing complex structures within this family. These derivatives demonstrate pronounced antiviral activity, suggesting a viable synthesis pathway for related compounds (Selivanov et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5,11-trione 2-ethoxyphenyl (2E)-but-2-enoate, has been determined using single crystal X-ray diffraction, providing insights into the conformation and structural characteristics of these complex molecules. This analysis is crucial for understanding the behavior and reactivity of the target compound (Ganapathy et al., 2013).
Chemical Reactions and Properties
The target compound, being part of a broader family of azatetracyclo derivatives, exhibits significant chemical reactivity. For example, the synthesis and reactions of 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-yl)propanoic acid show the potential for conversion into various functional groups, demonstrating the compound's versatility in chemical reactions (Оkovytaya & Tarabara, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of closely related compounds have been thoroughly investigated. These studies provide a foundational understanding necessary for manipulating and applying the target compound in various contexts. Detailed crystallographic analysis, as demonstrated by Ganapathy et al. (2013), offers insights into the compound's solid-state characteristics, crucial for material science applications.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and susceptibility to transformations, are critical for utilizing the compound in chemical syntheses and potential applications. The reaction of similar compounds with strong bases or under photo-thermal conditions illustrates the diverse reactivity profile of the azatetracyclo family, indicating a rich chemistry that could be exploited for synthesizing novel derivatives and exploring new reactions (Burrowes et al., 1977).
properties
IUPAC Name |
[3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c25-13-6-4-12(5-7-13)24(29)30-15-3-1-2-14(10-15)26-22(27)20-16-8-9-17(19-11-18(16)19)21(20)23(26)28/h1-10,16-21H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIUCQRAQHPOLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)OC(=O)C6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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